molecular formula C14H8F4O B1296773 2-Fluoro-4-(trifluoromethyl)benzophenone CAS No. 207974-08-1

2-Fluoro-4-(trifluoromethyl)benzophenone

Cat. No. B1296773
M. Wt: 268.21 g/mol
InChI Key: VXVJVWCUWZLUIJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O. It has a molecular weight of 268.21 . The IUPAC name for this compound is 2-fluoro-4-(trifluoromethyl)phenylmethanone .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-(trifluoromethyl)benzophenone is 1S/C14H8F4O/c15-12-8-10 (14 (16,17)18)6-7-11 (12)13 (19)9-4-2-1-3-5-9/h1-8H . This compound’s structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Fluoro-4-(trifluoromethyl)benzophenone has a boiling point of 38-40°C .

Scientific Research Applications

Overview

2-Fluoro-4-(trifluoromethyl)benzophenone is a chemical compound with potential applications in various scientific research fields. While the direct references to this specific compound are scarce in available literature, studies involving similar benzophenone derivatives provide insight into the potential applications and importance of such compounds in scientific research. These applications span from environmental impact assessments to medicinal chemistry, highlighting the versatility and significance of benzophenone derivatives.

Environmental Impact and Ecological Risks

Benzophenone-3, a close relative of 2-Fluoro-4-(trifluoromethyl)benzophenone, has been extensively studied for its widespread use in sunscreens and potential ecological impacts. The compound's lipophilic, photostable, and bioaccumulative nature raises concerns about its effects on aquatic ecosystems. Studies have shown that benzophenone derivatives can be transformed into various metabolites with different biological activities, including estrogenic potency. This has led to investigations into their occurrence in water, soil, and biota, as well as their potential endocrine-disrupting capabilities (Kim & Choi, 2014).

Synthetic and Medicinal Chemistry

The synthesis of benzophenone derivatives, including those similar to 2-Fluoro-4-(trifluoromethyl)benzophenone, plays a crucial role in developing new pharmaceuticals and materials. These compounds serve as intermediates in synthesizing various active pharmaceutical ingredients (APIs) and possess unique properties beneficial for drug design and discovery. A practical synthesis of 2-Fluoro-4-bromobiphenyl, for example, highlights the challenges and innovations in the synthetic pathways of benzophenone derivatives (Qiu et al., 2009).

Applications in Flavouring and Food Safety

The safety and application of benzophenone as a flavouring substance have been reviewed, emphasizing its tolerable daily intake and potential health implications. This reflects the broader context of using benzophenone derivatives, including 2-Fluoro-4-(trifluoromethyl)benzophenone, in food-related applications and the importance of understanding their toxicological profiles (Silano et al., 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-12-8-10(14(16,17)18)6-7-11(12)13(19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVJVWCUWZLUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341045
Record name 2-Fluoro-4-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)benzophenone

CAS RN

207974-08-1
Record name [2-Fluoro-4-(trifluoromethyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207974-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207974-08-1
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